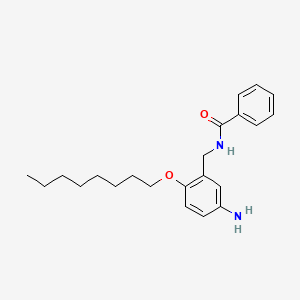

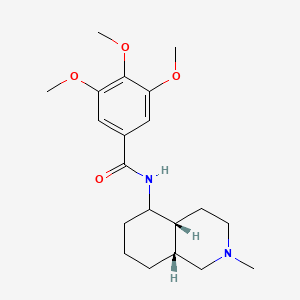

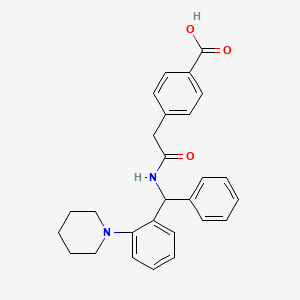

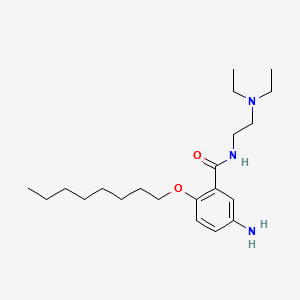

4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AZ-DF 265 is a hypoglycaemic drug which stimulates insulin release. AZ-DF-265 inhibits ATP-sensitive potassium channels and displaces [3H]-glibenclamide from the sulphonylurea receptor.

Wissenschaftliche Forschungsanwendungen

Metabolism and Enzyme Interaction

4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid has been studied in the context of its metabolism and interaction with various enzymes. Mette G. Hvenegaard et al. (2012) explored the oxidative metabolism of a novel antidepressant, Lu AA21004, which was metabolized to a compound closely related to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid. They identified the specific cytochrome P450 enzymes involved in this process (Hvenegaard et al., 2012).

Drug Discovery and Molecular Design

In drug discovery and molecular design, this compound's derivatives have been investigated. Jan Lanz and Rainer Riedl (2014) worked on the de novo design of molecules for therapeutic applications, integrating natural-product-derived fragments with this compound (Lanz & Riedl, 2014).

Charge Transfer and Photophysical Properties

The charge transfer and photophysical properties of related compounds have also been a subject of research. Li-Hua Ma et al. (2003) studied the fluorescence spectra of 4-(N-phenylamino)benzoic acid, which shares a similar structure, to understand its intramolecular charge transfer properties (Ma, Chen, & Jiang, 2003).

Chemical Synthesis and Characterization

The synthesis and characterization of related benzoic acid derivatives have been explored in various studies. Dou Qing (2000) synthesized a series of liquid crystal intermediates from a compound structurally similar to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid (Qing, 2000).

Coordination Chemistry and Metal-Organic Frameworks

In the field of coordination chemistry and metal-organic frameworks, Jin-Zhong Gu et al. (2018) investigated the construction of metal-organic architectures using ether-bridged tricarboxylic acids, which is related to the structure of this compound (Gu et al., 2018).

Natural Product Derivatives and Biological Activity

U. Friedrich et al. (2005) isolated new prenylated benzoic acid derivatives from Piper hispidum, demonstrating the potential of natural product derivatives structurally related to 4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid in biological applications (Friedrich et al., 2005).

Eigenschaften

CAS-Nummer |

83901-40-0 |

|---|---|

Produktname |

4-((N-(alpha-Phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid |

Molekularformel |

C27H28N2O3 |

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

4-[2-oxo-2-[[phenyl-(2-piperidin-1-ylphenyl)methyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C27H28N2O3/c30-25(19-20-13-15-22(16-14-20)27(31)32)28-26(21-9-3-1-4-10-21)23-11-5-6-12-24(23)29-17-7-2-8-18-29/h1,3-6,9-16,26H,2,7-8,17-19H2,(H,28,30)(H,31,32) |

InChI-Schlüssel |

KLYSDWDGUUKBSX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C(=O)O |

Kanonische SMILES |

C1CCN(CC1)C2=CC=CC=C2C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-((N-(alpha-phenyl-2-piperidinobenzyl)carbamoyl)methyl)benzoic acid AZ-DF 265 AZ-DF-265 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)